molecular formula C12H23O14P B12957613 ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12957613
M. Wt: 422.28 g/mol
InChI Key: MPJUWDDYGSGMFC-MEYGDINOSA-N
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Description

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is a complex organic compound. It is characterized by its multiple hydroxyl groups and phosphate ester, making it a significant molecule in various biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves multiple steps The process typically starts with the protection of hydroxyl groups to prevent unwanted reactions This is followed by the formation of the glycosidic bond between the two pyran rings

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars and alcohols. These derivatives have significant applications in biochemical research and industrial processes.

Scientific Research Applications

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Plays a role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders.

    Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It also participates in signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Glucose-6-phosphate: A phosphorylated sugar involved in glycolysis and gluconeogenesis.

    Fructose-1,6-bisphosphate: An intermediate in the glycolytic pathway.

    Ribose-5-phosphate: A component of the pentose phosphate pathway.

Uniqueness

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is unique due to its complex structure and multiple functional groups. This complexity allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H23O14P

Molecular Weight

422.28 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H23O14P/c13-5-3(25-11(19)9(17)7(5)15)1-23-12-10(18)8(16)6(14)4(26-12)2-24-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6+,7+,8+,9-,10-,11-,12+/m1/s1

InChI Key

MPJUWDDYGSGMFC-MEYGDINOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COP(=O)(O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O

Origin of Product

United States

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